Cas no 30048-34-1 (Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy-)

Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- structure
30048-34-1 structure
Nome del prodotto:Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy-
Numero CAS:30048-34-1
MF:C14H10O8
MW:306.224404811859
CID:310555
PubChem ID:440370

Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy-
    • 2-(3,4-dihydroxybenzoyl)oxy-4,6-dihydroxybenzoic acid
    • 2,4DiOH-6(2,4DiOHBenAcid)BenzAcid
    • 2-{[(3,4-dihydroxyphenyl)carbonyl]oxy}-4,6-dihydroxybenzoic acid
    • CHEMBL502023
    • SCHEMBL17944269
    • Benzoic acid, 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy-
    • 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid
    • C04524
    • 30048-34-1
    • 2-Protocatechuoyl phloroglucinolcarboxylate
    • 2,4-Dihydroxy-6-(3,4-dihydroxybenzoyloxy)-benzoic acid
    • DTXSID90184106
    • Q27098361
    • 2-(3,4-dihydroxybenzoyl)oxy-4,6-dihydroxy-benzoic acid
    • CHEBI:16068
    • Protocatechuic acid, 2-ester with 2,4,6-trihydroxybenzoic acid
    • Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy-
    • Inchi: InChI=1S/C14H10O8/c15-7-4-10(18)12(13(19)20)11(5-7)22-14(21)6-1-2-8(16)9(17)3-6/h1-5,15-18H,(H,19,20)
    • Chiave InChI: GRXIELRCPYIEQI-UHFFFAOYSA-N
    • Sorrisi: OC1=C(O)C=CC(C(OC2C=C(O)C=C(O)C=2C(O)=O)=O)=C1

Proprietà calcolate

  • Massa esatta: 306.0375
  • Massa monoisotopica: 306.038
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 425
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 145Ų

Proprietà sperimentali

  • Densità: 1.709
  • Punto di ebollizione: 722.2°Cat760mmHg
  • Punto di infiammabilità: 277.5°C
  • Indice di rifrazione: 1.741
  • PSA: 144.52

Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Potassium chloride ,  β-Cyclodextrin Solvents: Water
Riferimento
The influence of the host-guest interaction on the oxidation of natural flavonoid dyes
Ramesova, Sarka; et al, Collection of Czechoslovak Chemical Communications, 2011, 76(12), 1651-1667

Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- Raw materials

Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- Preparation Products

Benzoic acid,2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy- Letteratura correlata

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd